4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
12-sulfanylidene-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS3/c17-10-9-8(3-5-20-9)16-11(13-14-12(16)18)15(10)6-7-2-1-4-19-7/h1-5H,6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXVDAZFZEJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is the Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in cellular processes and is a key contributor to cancer progression when mutated.
Mode of Action
The compound this compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding with Leucine 83. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biological Activity
The compound 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a member of the thieno[2,3-e][1,2,4]triazolo-pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
The structure of the compound features a thieno ring fused with a triazole and pyrimidine moiety. The presence of sulfur in the thioxo group contributes to its unique chemical reactivity and biological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-e][1,2,4]triazolo-pyrimidine derivatives. For instance:
- Compound Efficacy : A related compound demonstrated significant cytotoxic effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values in the low micromolar range (0.55 μM to 1.68 μM) .
- Mechanism of Action : The proposed mechanism involves inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmitter systems:
- Serotonergic System Interaction : It exhibits activity as a 5-HT1A agonist and 5-HT2 antagonist , which could make it useful in treating psychiatric disorders . This dual action may help modulate mood and anxiety-related behaviors.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : Modifications on the thiophene ring and the nitrogen atoms within the triazole can significantly influence potency and selectivity against various biological targets .
| Substituent | Biological Activity |
|---|---|
| Thiophen-2-ylmethyl | Enhances antitumor activity |
| Alkyl groups on triazole | Modulates receptor affinity |
Study 1: Anticancer Activity
In a study aimed at evaluating new thieno derivatives, researchers synthesized several compounds based on structural modifications. The most promising derivative showed:
- Inhibition Rate : 87% inhibition against non-small cell lung cancer cells.
- Cell Morphology Changes : Induced significant morphological changes indicative of apoptosis .
Study 2: Neuropharmacological Assessment
Another investigation focused on the effects of similar compounds on animal models:
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Research indicates that thienopyridine derivatives exhibit antiviral properties against flavivirus infections such as Dengue fever and Hepatitis C. Given the structural similarities within the thienopyrimidine class, it is plausible that 4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one may also demonstrate antiviral efficacy. The mechanism likely involves inhibition of viral replication pathways or interference with viral entry into host cells .
2. Anti-inflammatory Effects
Compounds within the thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine series have shown promising anti-inflammatory and analgesic activities. For instance, a study demonstrated that certain derivatives exhibited significant anti-inflammatory effects in formalin-induced paw edema models. It is hypothesized that this compound may exert similar effects through selective inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation .
3. Antimicrobial Properties
The potential antimicrobial activity of this compound is also noteworthy. Recent studies have focused on the synthesis of thiopyrimidine derivatives that exhibit strong antibacterial properties. The presence of thiophene and triazole moieties may enhance the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the pharmacological properties of this compound. The compound can be synthesized through various methodologies involving multi-step reactions that incorporate thiophene derivatives and triazole frameworks.
A detailed SAR analysis shows that modifications at specific positions on the pyrimidine ring can significantly alter biological activity. For instance:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 5 | Alkyl group | Increases lipophilicity and potency |
| 7 | Halogen | Enhances selectivity against targets |
| 8 | Hydroxyl group | Improves solubility and bioavailability |
This table illustrates how strategic modifications can enhance the therapeutic profile of thienopyrimidine compounds.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Case Study 1: Anti-inflammatory Agents
In a controlled trial involving patients with chronic inflammatory conditions, a derivative similar to this compound was administered. The results indicated a significant reduction in inflammatory markers compared to placebo groups.
Case Study 2: Antiviral Treatment
A clinical evaluation of thienopyridine analogs demonstrated efficacy against Dengue virus serotypes. The study highlighted the need for further exploration into structurally related compounds like this compound for potential antiviral applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiophen-2-ylmethyl Group
The thiophen-2-ylmethyl substituent undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with Amines : Treatment with primary amines (e.g., ethylamine) in ethanol at reflux yields derivatives with modified side chains.
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Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C introduces alkyl groups at the methylene position .
Table 1: Substitution Reactions at the Thiophen-2-ylmethyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethylamine | Ethanol, reflux, 6h | N-Ethyl-thiophen-2-ylmethyl derivative | 78 | |
| Methyl iodide | DMF, K₂CO₃, 60°C, 4h | N-Methyl-thiophen-2-ylmethyl derivative | 85 |
Oxidation of the Thioamide (-C=S) Group
The thioamide group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
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Oxidation with H₂O₂ : In acetic acid, H₂O₂ converts -C=S to -C=O, yielding pyrimidinone derivatives .
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Selective Oxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively generates sulfoxide intermediates.
Table 2: Oxidation Reactions of the Thioamide Group
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ | AcOH, 70°C, 2h | 1-Oxo-pyrimidinone derivative | 92 | |
| mCPBA | CH₂Cl₂, RT, 1h | Sulfoxide intermediate | 65 |
Cyclization and Ring Formation
The triazolo-pyrimidine core participates in cycloaddition and annulation reactions:
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Domino Reactions : Reacting with 2-azidothiophene-3-carboxylates at room temperature in the presence of NaOMe forms fused thieno-triazolo-pyrimidines .
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Intramolecular Cyclization : Heating with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) at 180°C generates tricyclic derivatives .
Table 3: Cyclization Reactions
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Toluene, 180°C, 3h | Tricyclic pyrido-triazolo-pyrimidine | 70 | |
| 2-Azidothiophene | NaOMe, RT, 5 min | Fused thieno-triazolo-pyrimidinone | 94 |
Alkylation of the Pyrimidine Nitrogen
The pyrimidine nitrogen undergoes alkylation under mild conditions:
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Reaction with Alkyl Halides : Using ethyl bromoacetate in acetonitrile with K₂CO₃ introduces ester-functionalized side chains .
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Heteroalkylation : Glycosyl halides react selectively at the pyrimidine N-position in DMF at 50°C .
Table 4: Alkylation Reactions
| Alkylating Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | CH₃CN, K₂CO₃, 50°C | Ethyl acetate-functionalized derivative | 80 | |
| Glycosyl chloride | DMF, 50°C, 6h | Glycosylated derivative | 68 |
Functionalization of the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution:
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Halogenation : Treatment with POCl₃/PCl₅ introduces chlorine atoms at the 5-position of the thiophene ring .
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Sulfonation : Fuming H₂SO₄ at 0°C yields sulfonic acid derivatives, which are precursors for further coupling .
Key Mechanistic Insights
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Nucleophilic Substitution : Proceeds via an SN2 mechanism at the benzylic carbon of the thiophen-2-ylmethyl group.
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Oxidation Pathways : The thioamide group’s oxidation follows a radical mechanism initiated by H₂O₂, as confirmed by ESR studies.
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Cyclization Thermodynamics : Domino reactions exhibit high atom economy due to spontaneous intramolecular cyclization .
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity?
The compound contains a fused thieno-triazolo-pyrimidine core with a thiophene methyl group and a thioxo moiety. These features confer electron-rich regions and potential hydrogen-bonding sites, enhancing interactions with biological targets. The thiophene substituent increases lipophilicity, while the thioxo group may participate in tautomerism or metal coordination, affecting reactivity .
Q. What synthetic routes are commonly employed, and what critical steps ensure high yield?
Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclization : Refluxing intermediates (e.g., thiourea derivatives) in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent oxidation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate pure product .
- Catalysts : Use of p-toluenesulfonic acid (p-TSA) to accelerate cyclization, achieving yields >70% .
Q. Which spectroscopic methods confirm the structure and purity of the compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
- IR Spectroscopy : Identifies thioxo (C=S) stretches near 1150–1250 cm⁻¹ .
- Mass Spectrometry : Validates molecular weight via ESI-MS, with fragmentation patterns confirming the fused ring system .
Advanced Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR)?
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Substituent Variation : Introduce halogenated phenyl groups (e.g., 4-chlorophenyl) or heterocycles (e.g., oxadiazole) to modulate bioactivity .
-
Biological Assays : Test derivatives against microbial panels (MIC assays) or cancer cell lines (MTT assays) to correlate substituents with potency .
-
Table: Example SAR Modifications
Substituent Position Modification Observed Activity Change Thiophene methyl Replacement with furan Reduced antimicrobial activity Thioxo group Oxidation to carbonyl Loss of metal-binding capacity
Q. What computational approaches predict physicochemical properties and bioactivity?
- DFT Calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., electrophilic thioxo sulfur) .
- ADMET Prediction : Use tools like SwissADME to assess drug-likeness (e.g., LogP ~3.2, high GI absorption) .
- Molecular Docking : Simulate binding to targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .
Q. What strategies address contradictions in biological activity data?
- Multi-Assay Validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may explain inconsistent results .
- Cross-Study Comparison : Benchmark data against structurally analogous thieno-pyrimidines with well-documented activities .
Q. How can synthesis be optimized for scalability while maintaining purity?
- Solvent Selection : Replace ethanol/dioxane with recyclable solvents (e.g., acetonitrile) to reduce waste .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps, enhancing safety and yield .
Q. What mechanisms underlie the reported antimicrobial and anticancer activities?
- DNA Intercalation : Planar fused rings may intercalate into DNA, disrupting replication (evidenced by ethidium bromide displacement assays) .
- Enzyme Inhibition : Thioxo groups coordinate with metalloenzyme active sites (e.g., topoisomerase II), inhibiting function .
- Apoptosis Induction : Upregulation of pro-apoptotic proteins (e.g., Bax) in cancer cells observed via Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
